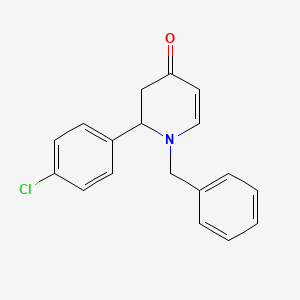
4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a pyridinone ring substituted with a 4-chlorophenyl group and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as triethylamine and is carried out under controlled temperature conditions . Another method involves the use of the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis from laboratory to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-allergic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may act as an antagonist to histamine H1 receptors, thereby inhibiting allergic reactions. The compound’s structure allows it to fit into the receptor binding sites, blocking the action of histamine and preventing allergic symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Levocetirizine: A piperazine derivative with potent anti-allergic properties.
Diphenhydramine: A classic antihistamine used to treat allergic reactions.
Promethazine: Another antihistamine with sedative effects.
Uniqueness
4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
860607-11-0 |
|---|---|
Fórmula molecular |
C18H16ClNO |
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
1-benzyl-2-(4-chlorophenyl)-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C18H16ClNO/c19-16-8-6-15(7-9-16)18-12-17(21)10-11-20(18)13-14-4-2-1-3-5-14/h1-11,18H,12-13H2 |
Clave InChI |
FPRPNYOBDAOCKQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C=CC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



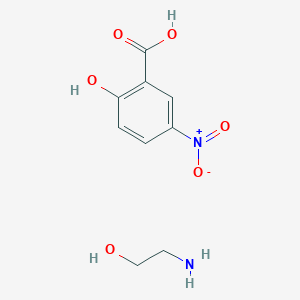
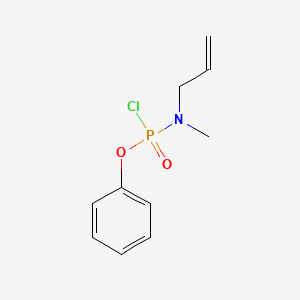
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)

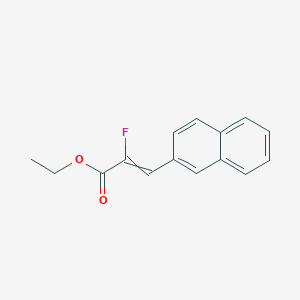
![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
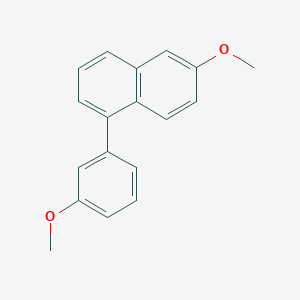
![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
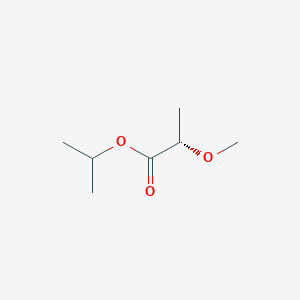

![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)

